2-Fluoroethanol

概要

説明

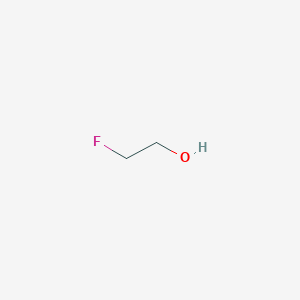

2-Fluoroethanol is an organic compound with the formula CH2FCH2OH . This colorless liquid is one of the simplest stable fluorinated alcohols . It was once used as a pesticide .

Synthesis Analysis

2-Fluoroethanol was originally synthesized by treating 2-chloroethanol with potassium fluoride, in a simple Finkelstein reaction . The product has a lower boiling point than the starting material and may be conveniently isolated by distillation . Similar procedures start from (1,3)-dioxolan-2-one and from 2-bromoethanol .Molecular Structure Analysis

The molecular formula of 2-Fluoroethanol is C2H5FO . Torsional motions along the FCCO and HOCC dihedrals lead to the five unique conformations of 2-fluoroethanol .Chemical Reactions Analysis

In a basic solution, 2-fluoroethanol undergoes dehydrofluorination, giving acetaldehyde . Reaction of 2-fluoroethanol with trifluoromethanesulfonic anhydride in the presence of base gives the triflate ester .Physical And Chemical Properties Analysis

2-Fluoroethanol has a density of 1.0±0.1 g/cm3, a boiling point of 103.5±0.0 °C at 760 mmHg, and a vapour pressure of 17.8±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 39.9±6.0 kJ/mol and a flash point of 31.1±0.0 °C .科学的研究の応用

Rotational Spectroscopy

2-Fluoroethanol has been studied using rotational spectroscopy to understand its complex interactions with water molecules . This research is crucial for understanding the molecular dynamics and hydrogen bonding in halogenated alcohols. The rotational spectrum of the 2-Fluoroethanol–water complex reveals how 2-Fluoroethanol acts as a proton donor, which is essential for modeling interactions in biological systems.

Radiation Chemistry

In radiation chemistry, 2-Fluoroethanol serves as a model system to study the autoradiolytic dehalogenation of radiopharmaceuticals like 2-[18F]fluorodeoxyglucose (FDG) . Understanding the radiation-induced transformations of 2-Fluoroethanol can help improve the stability and shelf life of FDG, which is widely used in positron emission tomography (PET) scans for cancer and other diseases.

Molecular Isolation

The isolation of 2-Fluoroethanol in low-temperature noble gas matrices has been achieved, allowing for the study of its single-photon IR photolysis . This application is significant for the field of photochemistry, where researchers can observe the effects of light on individual molecules.

Hydrogen Bond Topology

2-Fluoroethanol has been used to reveal unusual hydrogen-bond topologies in molecular trimers through a combination of rotational spectroscopy and ab initio calculations. This research aids in the understanding of molecular structures and interactions, which is fundamental to the development of new materials and drugs.

Non-Covalent Interaction Analysis

Studies have also focused on the non-covalent interactions within the 2-Fluoroethanol–water complex. This analysis is important for the design of molecular sensors and the development of better computational models for predicting molecular behavior .

Autoradiolysis Research

Research into the autoradiolysis of 2-Fluoroethanol is critical for the pharmaceutical industry. It helps in identifying the factors that limit the shelf life of radiopharmaceuticals and in testing stabilizers to improve the quality of these drugs .

作用機序

Target of Action

2-Fluoroethanol is an organic compound with the formula CH2FCH2OH . It primarily targets the alcohol dehydrogenase (ADH) enzyme . This enzyme plays a crucial role in the metabolism of alcohols in the body .

Mode of Action

2-Fluoroethanol interacts with its target, the ADH enzyme, through a metabolic process . The ADH enzyme uses nicotinamide adenine dinucleotide (NAD+) as a cofactor to convert 2-Fluoroethanol into fluoroacetaldehyde . This fluoroacetaldehyde is then further metabolized into fluoroacetate .

Biochemical Pathways

The primary biochemical pathway affected by 2-Fluoroethanol is the alcohol metabolism pathway . The conversion of 2-Fluoroethanol to fluoroacetaldehyde and then to fluoroacetate disrupts the normal metabolic processes, leading to toxic effects .

Pharmacokinetics

It is known that 2-fluoroethanol is metabolized by the adh enzyme, which suggests that it is likely absorbed and distributed in the body where adh is present

Result of Action

The metabolism of 2-Fluoroethanol results in the production of fluoroacetate, a toxic compound . Fluoroacetate is known to induce similar toxicity as that of fluoroacetate, which is known to metabolize to fluorocitrate to exert the toxic effect .

Safety and Hazards

将来の方向性

The future outlook for the 2-Fluoroethanol Market looks promising due to its increasing demand in several applications . The growth in the pharmaceutical industry, particularly in the production of drugs and medicines, is one of the key drivers for the market . The market is expected to grow steadily in the coming years, driven by the expanding industries and increasing demand for effective solvents and dye intermediates .

特性

IUPAC Name |

2-fluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5FO/c3-1-2-4/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDYAKVUZMZKRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5FO | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059902 | |

| Record name | 2-Fluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene fluorohydrin appears as a liquid. Used as a rodenticide, insecticide and acaricide. Not registered as a pesticide in the U.S. (EPA, 1998), Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene fluorohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

218.3 °F at 760 mmHg (EPA, 1998), 103.5 °C | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

87.8 °F (EPA, 1998) | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Miscible in ethanol, ethyl ether; very soluble in acetone, In water, miscible @ 20 °C | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.104 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1040 g/cu cm @ 20 °C | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

21.3 [mmHg], Vapor pressure: 21.25 mm Hg @ 25 °C | |

| Record name | Ethylene fluorohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The fluoroacetate ion is not poisonous itself but is converted to fluorocitric acid, which blocks the tricarboxylic acid cycle, an essential mechanism of energy production in mammalian cells ... This manifests itself principally in disturbed activities of the central nervous system and of the heart. /Fluoroacetate/ | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

2-Fluoroethanol | |

CAS RN |

371-62-0, 63919-01-7 | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluoroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene fluorohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063919017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylene fluorohydrin | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethanol, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Fluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M427A5HML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-15.61 °F (EPA, 1998), -26.4 °C | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

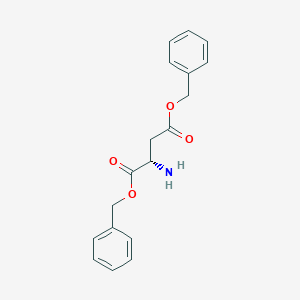

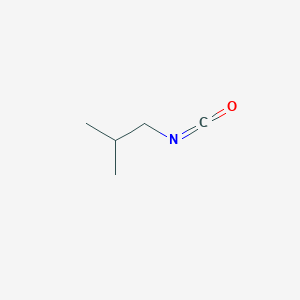

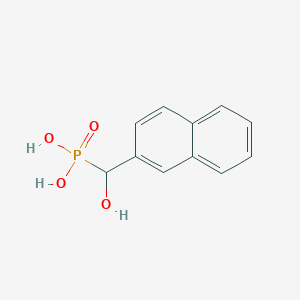

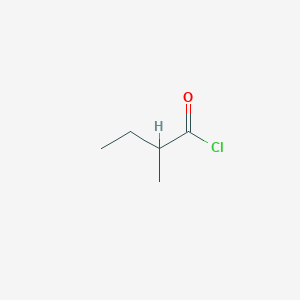

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

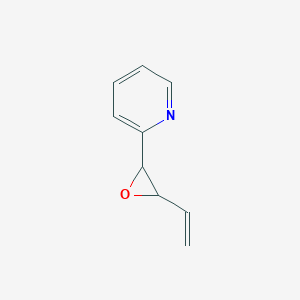

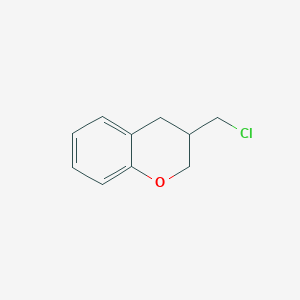

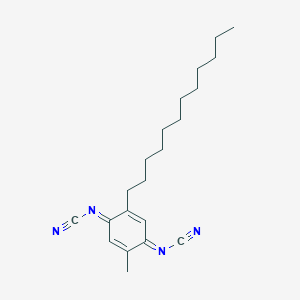

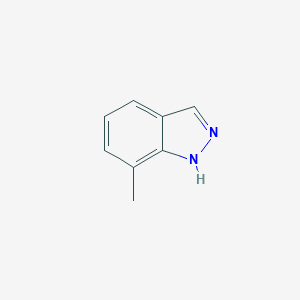

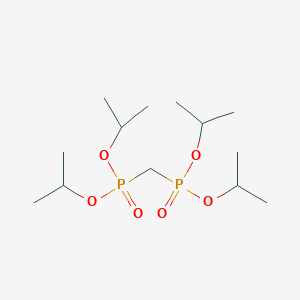

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of 2-Fluoroethanol?

A1: 2-Fluoroethanol, often represented as CH3CH2FO, exists predominantly in a gauche conformation due to an intramolecular hydrogen bond between the fluorine and the hydroxyl group. []

Q2: How do nuclear quantum effects influence the structure and dynamics of 2-Fluoroethanol?

A2: Nuclear quantum effects (NQEs) significantly impact the torsional barrier around the FCCO and HOCC dihedrals in 2-Fluoroethanol. Path integral simulations reveal a notable reduction of this barrier at low temperatures near the cis region, explained by changes in the radii of gyration of the atomic ring polymers. NQEs also play a crucial role in accurately predicting the infrared spectrum of the molecule. []

Q3: How does the inclusion of fluorine affect the conformational preference compared to ethanol?

A3: In contrast to ethanol, which favors a trans conformation, 2-fluoroethanol demonstrates a strong preference for the gauche conformation. This preference arises from the stabilizing interaction between the electronegative fluorine atom and the hydroxyl group. This interaction has been studied extensively using ab initio calculations and experimentally verified through various spectroscopic techniques. [, , ]

Q4: Have computational methods been employed to study the energetics and decomposition pathways of 2-Fluoroethanol?

A4: Yes, theoretical studies utilizing Hartree-Fock, DFT (Density Functional Theory), and MP2 (Møller-Plesset perturbation theory) methods have been used to explore the potential energy surface of 2-Fluoroethanol. These studies provided insights into the activation energies and mechanisms associated with thermal elimination reactions leading to the formation of products like H2O, HF, and vinyl alcohol isomers. []

Q5: Can you describe the molecular self-recognition observed in 2-fluoroethanol dimers?

A5: Rotational spectroscopy coupled with ab initio calculations has revealed the formation of distinct homo- and heterochiral dimers of 2-fluoroethanol. Interestingly, the insertion of the O-H group of one 2-fluoroethanol molecule into the intramolecular O-H...F bond of another proves more energetically favorable than simple association through an intermolecular O-H...O-H bond. []

Q6: How do the structures of metal-dication/Uracil complexes compare to those of 2-fluoroethanol complexes in the gas phase and matrix-isolated environments?

A6: Research has explored the structures of both ionic metal-dication/Uracil complexes and neutral 2-fluoroethanol complexes using mass spectrometry and matrix isolation spectroscopy, respectively. In the case of 2-fluoroethanol, studies in neon matrices confirm the formation of 1:1 hydrogen-bonded complexes with ethanol and 2-fluoroethanol acting as hydrogen bond donors to propylene oxide. []

Q7: How does vibrational excitation influence conformational isomerization in 2-fluoroethanol?

A7: Studies utilizing high-resolution infrared spectroscopy, particularly in the region of the asymmetric –CH2(F) stretch near 2980 cm-1, have provided insights into the vibrational dynamics and isomerization processes in 2-fluoroethanol. The fragmentation pattern observed in the eigenstate-resolved infrared spectrum reveals the influence of intramolecular vibrational energy redistribution (IVR) on isomerization. The determined IVR lifetime of the asymmetric –CH2(F) stretch is approximately 275 ps. [, ]

Q8: Does the torsional barrier height in 2-fluoroethanol affect its intramolecular vibrational relaxation (IVR) rate?

A8: Yes, research suggests an inverse correlation between the torsional barrier height and the IVR rate in 2-fluoroethanol. The relatively high torsional barrier (1100–1700 cm−1) adjacent to the O-H chromophore results in a significantly slower IVR compared to molecules with lower barriers. This slower relaxation is evident from the longer IVR lifetimes observed in 2-fluoroethanol (270–565 ps). []

Q9: What spectroscopic techniques have been used to study the conformational preferences and hydrogen bonding interactions in 2-fluoroethanol?

A9: A combination of spectroscopic methods, including microwave, infrared, and far-infrared spectroscopy, has been employed to investigate the conformational landscape of 2-fluoroethanol. These studies confirm the dominance of the gauche conformer, stabilized by intramolecular O-H…F hydrogen bonding, and provide detailed information on the energy differences and barriers between different conformers. [, , , , ]

Q10: What is the steric course of the gas-phase reaction of ethylene oxide with hydrogen halides (HF, HCl, HBr)? How does 2-fluoroethanol relate to this?

A10: Research indicates that the gas-phase reactions of ethylene oxide with HCl and HBr proceed exclusively via anti-opening of the ring, yielding erythro-2-chloro- and 2-bromo[1,2-2H2]ethanol, respectively. This finding contradicts previous computational predictions suggesting a syn-opening mechanism. In the case of HF, the reaction primarily produces dioxane, oligomers, and polymers, with 2-fluoroethanol formed in only minor amounts (5%). []

Q11: Can 2-fluoroethanol be synthesized on metal surfaces? What are the challenges and outcomes?

A11: Attempts to synthesize 2-fluoroethanol on metal surfaces, particularly Rh(111), via the decomposition of 2-fluoroethanol itself or by reacting ethylene oxide with HF have not been successful. Studies focusing on the decomposition of various β-halohydrins on Rh(111) revealed an unexpected pathway analogous to the pinacol rearrangement, leading to the formation of acetaldehyde instead of the desired oxametallacycles. []

Q12: How does the mutagenicity of 2-fluoroethanol compare to other halogenated ethanols?

A12: Compared to its chlorinated and brominated counterparts, 2-fluoroethanol exhibits significantly lower mutagenicity in standard assays like the Salmonella/mammalian-microsome test. While bromo- and chloroethanols demonstrate notable mutagenic potential, 2-fluoroethanol shows minimal to no activity, even at high concentrations. This difference highlights the crucial role of the halogen atom in dictating the biological activity of these molecules. [, ]

Q13: Has 2-fluoroethanol been explored for applications in Positron Emission Tomography (PET) imaging?

A13: Yes, 2-fluoroethanol serves as a precursor for synthesizing a fluorine-containing pH-sensitive MRI contrast agent. This agent incorporates either a fluorine-18 (18F) or fluorine-19 (19F) atom. The 18F version enables PET imaging, allowing for the quantification of the agent's concentration in vivo. []

Q14: Can you explain the concept of a bimodal MR-PET agent and its relevance to 2-fluoroethanol?

A14: A bimodal MR-PET agent combines the capabilities of both Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET). In the context of 2-fluoroethanol, a derivative containing a fluorine atom can serve as such an agent. The fluorine atom allows for PET imaging to quantify the agent's concentration, while the molecule's other properties, like pH sensitivity, can be exploited for MRI-based measurements. This dual-modality approach facilitates more comprehensive and quantitative in vivo studies. []

Q15: What are the known metabolic pathways of 2-fluoroethanol in biological systems?

A15: In rats, 2-fluoroethanol is primarily metabolized to 2,2-dichloro-2-fluoroethanol, which is subsequently conjugated with glucuronic acid and excreted in urine. This metabolic process is time- and concentration-dependent. The cytochrome P-450 2E1 enzyme plays a key role in this metabolic conversion, as evidenced by inhibition studies using diallyl sulfide. [, ]

Q16: What is known about the toxicity of 2-fluoroethanol?

A16: While 2-fluoroethanol exhibits lower mutagenicity compared to other halogenated ethanols, it is known to be toxic to rats. This toxicity is linked to a significant increase in citrate levels within tissues. Further research on the underlying mechanisms of this toxicity is necessary. []

Q17: Are there any specific regulations or guidelines concerning the handling and disposal of 2-fluoroethanol?

A17: As a fluorinated organic compound, 2-fluoroethanol falls under the broader category of chemicals subject to Safety, Health, and Environmental (SHE) regulations. Specific guidelines and regulations may vary depending on geographical location and intended use. It is crucial to consult and adhere to local regulations and handle 2-fluoroethanol with appropriate safety measures in place. [, , ]

Q18: What are the environmental concerns related to 2-fluoroethanol and what strategies exist to address them?

A18: While specific research on the environmental impact of 2-fluoroethanol may be limited, its structural similarity to other halogenated organic compounds raises concerns regarding potential persistence, bioaccumulation, and toxicity in the environment. It is essential to investigate its degradation pathways, ecotoxicological effects, and explore strategies for its safe disposal and potential remediation. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide](/img/structure/B46086.png)

![3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B46102.png)